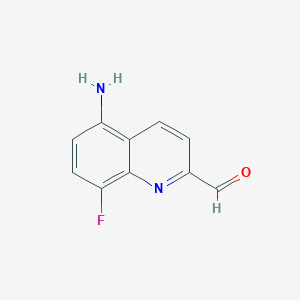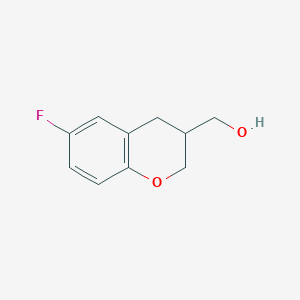
(6-chloro-7H-purin-8-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-7H-purin-8-yl)methanamine: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methanamine group at the 8th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-chloro-7H-purin-8-yl)methanamine typically involves the chlorination of a purine derivative followed by the introduction of a methanamine group. One common method includes:
Chlorination: Starting with a purine derivative, such as 7H-purine, chlorination is carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6th position.
Amination: The chlorinated intermediate is then reacted with methanamine (methylamine) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors, the purine derivative is chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated product is continuously fed into reactors where it reacts with methanamine under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (6-chloro-7H-purin-8-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the methanamine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like hydroxyl groups, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxyl groups, amines, thiols
Major Products:
Oxidation Products: Oxidized purine derivatives
Reduction Products: Reduced methanamine derivatives
Substitution Products: Substituted purine derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry:
Catalysis: (6-chloro-7H-purin-8-yl)methanamine is used as a ligand in coordination chemistry for catalysis reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex purine derivatives.
Biology:
Enzyme Inhibition: This compound is studied for its potential to inhibit certain enzymes involved in purine metabolism.
DNA/RNA Research: It is used in research related to nucleic acids due to its structural similarity to adenine and guanine.
Medicine:
Antiviral Agents: Research is ongoing to explore its potential as an antiviral agent, particularly against viruses that rely on purine metabolism.
Cancer Research: It is investigated for its potential role in cancer treatment due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: Used in the development of pharmaceutical compounds.
Biotechnology: Employed in biotechnological applications for the synthesis of nucleic acid analogs.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: (6-chloro-7H-purin-8-yl)methanamine inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.
DNA/RNA Interference: It can integrate into DNA/RNA strands, causing disruptions in nucleic acid synthesis and function.
Pathways Involved:
Purine Metabolism Pathway: By inhibiting key enzymes, it affects the overall purine metabolism pathway, leading to reduced synthesis of nucleotides.
DNA/RNA Synthesis Pathway: Interference with DNA/RNA synthesis can lead to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
6-chloropurine: Similar structure but lacks the methanamine group.
8-aminopurine: Similar structure but lacks the chlorine atom at the 6th position.
6-chloro-9H-purin-2-amine: Similar structure with a different substitution pattern.
Uniqueness:
Dual Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential in multiple research fields highlight its versatility.
Propriétés
Formule moléculaire |
C6H6ClN5 |
|---|---|
Poids moléculaire |
183.60 g/mol |
Nom IUPAC |
(6-chloro-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C6H6ClN5/c7-5-4-6(10-2-9-5)12-3(1-8)11-4/h2H,1,8H2,(H,9,10,11,12) |
Clé InChI |
RLWSJONIFNXRIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)NC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one](/img/structure/B15070529.png)
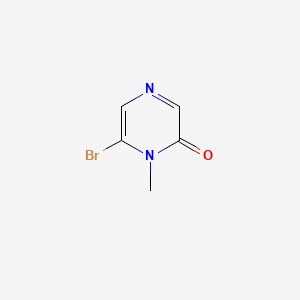
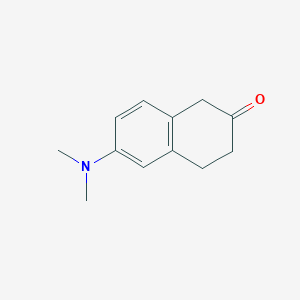
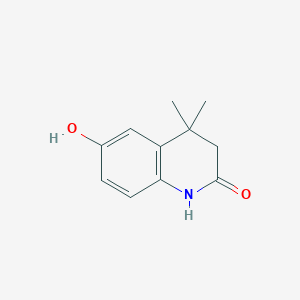
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
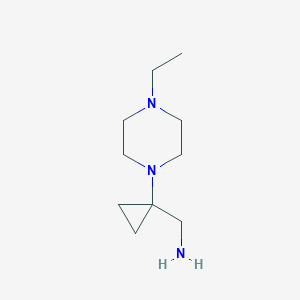
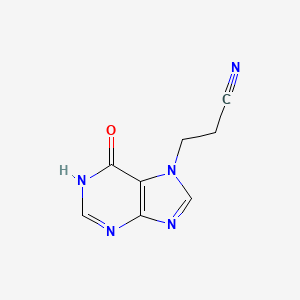
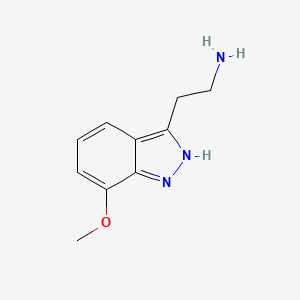
![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
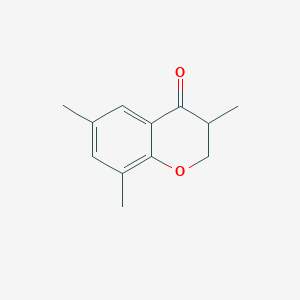
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
